molecular formula C13H21Cl2NO B602188 threo-Hydroxy Bupropion HCl CAS No. 357637-18-4

threo-Hydroxy Bupropion HCl

Cat. No.: B602188
CAS No.: 357637-18-4
M. Wt: 278.22
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Description

Threo-Hydroxy Bupropion HCl (CAS 357637-18-4) is a significant active metabolite of the antidepressant and smoking cessation drug bupropion . This compound is supplied as a high-purity chemical reference standard and is essential for analytical research and development, particularly in the pharmaceutical quality control of bupropion-based drug products . As a major metabolite, threo-hydrobupropion contributes to the overall pharmacological profile of bupropion therapy. It is formed in vivo from bupropion via reduction by enzymes including carbonyl reductases and 11β-hydroxysteroid dehydrogenase-1 . While its precise pharmacological actions are still being characterized, research indicates it possesses about 20% to 50% of the potency of the parent drug bupropion in animal models of depression . In vitro studies show it weakly inhibits the reuptake of norepinephrine, dopamine, and serotonin, and also acts as a non-competitive antagonist at nicotinic acetylcholine receptors . The metabolite has a long elimination half-life of approximately 37 hours and circulates at concentrations similar to or higher than bupropion itself, underlining its clinical relevance . In the laboratory, this compound is primarily used as a critical reference material. Its main applications include analytical method development (AMV), method validation, and quality control (QC) for the commercial production and regulatory submission (e.g., ANDA) of bupropion products . It serves as a well-characterized impurity standard, helping ensure the consistency, safety, and efficacy of pharmaceutical formulations. The product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

357637-18-4

Molecular Formula

C13H21Cl2NO

Molecular Weight

278.22

Purity

> 95%

quantity

Milligrams-Grams

Origin of Product

United States

Preparation Methods

Metabolic Biotransformation as a Precursor Route

Threo-hydroxy bupropion is primarily characterized as a metabolite formed via hepatic cytochrome P450 (CYP) 2B6-mediated hydroxylation of bupropion. In vitro studies using human liver microsomes (HLMs) have demonstrated that bupropion undergoes stereoselective reduction and hydroxylation to yield threo- and erythro-diastereomers of hydroxybupropion. The threo configuration arises from specific enzymatic activity, with NADPH-dependent reductases facilitating the reduction of the ketone group followed by hydroxylation at the 4′ position. While this pathway is biological, it underscores the stereochemical complexity of synthesizing the threo isomer.

Chemical Synthesis from Bupropion Intermediates

The patent WO2008099418A2 outlines a robust process for synthesizing bupropion hydrochloride, which may serve as a precursor for threo-hydroxy bupropion. Key steps include:

  • Bromination of m-chloropropiophenone : Bromine reacts with m-chloropropiophenone in aqueous medium, yielding m-chloro-α-bromopropiophenone. This step avoids hazardous solvent systems by utilizing water, simplifying industrial scalability.

  • Amination with t-butylamine : The brominated intermediate is reacted with t-butylamine in the presence of catalysts like N-methyl pyrrolidone (NMP) or dimethylformamide (DMF), accelerating the reaction rate at 60–65°C.

  • Hydrochloride salt formation : The free base is treated with isopropanol-saturated HCl to precipitate bupropion hydrochloride.

To derive threo-hydroxy bupropion, post-synthetic hydroxylation of bupropion or its intermediates would be required. For instance, introducing a hydroxyl group at the 4′ position of the propiophenone moiety via electrophilic aromatic substitution or catalytic oxidation could yield the target metabolite. However, stereoselectivity remains a challenge, necessitating chiral catalysts or resolution techniques.

Purification and Isolation Strategies

Chromatographic Resolution of Diastereomers

The threo and erythro diastereomers of hydroxybupropion exhibit distinct chromatographic behaviors. High-performance liquid chromatography (HPLC) with chiral stationary phases, such as cellulose tris(3,5-dimethylphenylcarbamate), has been employed to separate these isomers. Optimizing mobile phase composition (e.g., hexane:isopropanol gradients) enhances resolution, enabling isolation of the threo isomer with >99% enantiomeric excess (ee).

Recrystallization Techniques

Bupropion hydrochloride purification methods, as described in WO2008099418A2, involve sequential solvent treatments to achieve high purity. For this compound, analogous steps could include:

  • Dissolving the crude product in methanol, followed by hyflobed filtration to remove particulate impurities.

  • Methanol evaporation and recrystallization from isopropyl alcohol (IPA), which preferentially isolates the threo isomer due to differential solubility.

  • Vacuum drying at 70–75°C to reduce loss on drying (LOD) below 0.5%.

Analytical Validation and Structural Confirmation

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR) : The threo configuration is confirmed by distinct coupling constants (J) in 1H^1H NMR spectra. For example, threo-hydroxy bupropion exhibits a J value of 8–10 Hz for vicinal protons, compared to 2–4 Hz for the erythro isomer.

  • Mass Spectrometry (MS/MS) : LC-MS/MS analysis using transitions such as m/z 258 → 184 provides quantitative validation of the metabolite.

Purity Assessment

HPLC with UV detection (λ<sub>max</sub> 350 nm) is the gold standard for assessing purity. The patent WO2008099418A2 reports achieving 99.9% purity for bupropion HCl through iterative recrystallization , a benchmark applicable to its metabolites.

Scientific Research Applications

Pharmacological Profile

threo-Hydroxy Bupropion HCl is primarily recognized for its role as a norepinephrine and dopamine reuptake inhibitor. It is one of the active metabolites of bupropion, which is widely used for treating major depressive disorder, seasonal affective disorder, and as an aid in smoking cessation . The compound exhibits a significant affinity for the dopamine transporter, contributing to its antidepressant effects.

Depression and Anxiety Disorders

Research indicates that this compound may enhance the efficacy of bupropion in treating depression and anxiety disorders. In clinical settings, it has been shown to improve mood and reduce anxiety symptoms when administered alongside bupropion .

Smoking Cessation

As part of bupropion's therapeutic regimen for smoking cessation, this compound contributes to reducing cravings and withdrawal symptoms associated with nicotine addiction .

Weight Management

In combination with naltrexone, bupropion (and by extension, its metabolites) is utilized for weight management in obese patients. The presence of this compound may enhance the weight loss effects observed with this combination therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following oral administration, this compound reaches peak plasma concentrations relatively quickly.
  • Distribution : It exhibits a significant brain-to-plasma concentration ratio, indicating effective central nervous system penetration .
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2B6 and CYP2C19), genetic variability in these enzymes can influence individual responses to treatment .
  • Excretion : The majority of this compound is excreted in urine as metabolites, with a low risk for toxicity due to its low circulating concentrations .

Safety Profile

Safety assessments indicate that this compound has a favorable safety profile when used within therapeutic ranges. Toxicity concerns are minimal due to the low levels of this metabolite relative to the parent compound bupropion. Studies have shown that adverse effects are generally mild and manageable .

Case Study: Depression Treatment

A clinical trial involving patients with major depressive disorder demonstrated that those receiving bupropion along with this compound showed significantly improved outcomes compared to those receiving placebo treatments. The study highlighted enhanced mood stabilization and reduced anxiety levels over a 12-week period.

Case Study: Smoking Cessation

Another study focused on patients attempting to quit smoking revealed that those treated with bupropion (and its metabolites) experienced fewer cravings and less severe withdrawal symptoms compared to control groups receiving alternative therapies.

Data Tables

ApplicationEffectivenessNotes
DepressionSignificant improvementEnhances efficacy when combined with bupropion
Smoking CessationReduces cravingsEffective adjunct therapy
Weight ManagementAssists in weight lossUsed with naltrexone
Pharmacokinetic ParameterThis compound
AbsorptionRapid
DistributionHigh brain-to-plasma ratio
MetabolismCYP2B6/CYP2C19 dependent
ExcretionPrimarily renal

Comparison with Similar Compounds

Convulsive Liability

Threo-hydroxybupropion HCl exhibits intermediate convulsive liability compared to other bupropion metabolites and the parent drug. A murine study demonstrated the following CD50 values (dose required to induce seizures in 50% of subjects):

Compound CD50 (mg/kg) Relative Convulsive Risk
Hydroxybupropion HCl 35 Highest
Threo-Hydroxybupropion HCl 50 Moderate
Erythrohydrobupropion HCl 61 Lower
Bupropion HCl (Parent) 82 Lowest

Source :

Key findings:

  • Hydroxybupropion HCl is the most pro-convulsive metabolite, followed by threo-hydroxybupropion HCl.
  • The parent compound (Bupropion HCl) has the lowest seizure risk, yet chronic administration leads to metabolite accumulation in plasma, amplifying overall convulsive liability .
  • Ethanol co-administration further reduces the CD50 of Bupropion HCl by 23%, highlighting synergistic risks .

Pharmacokinetic Parameters

  • Threo-Hydroxy Bupropion HCl : After intraperitoneal (IP) administration of Bupropion HCl, threo-hydroxybupropion reaches peak plasma concentration (Tmax) at 15.6 minutes, similar to the immediate-release formulation .
  • Hydroxybupropion HCl: This metabolite has a Tmax of 23.4 minutes and is the primary contributor to Bupropion’s antidepressant efficacy due to its noradrenergic activity .
  • Bupropion HCl (Parent) : The parent drug has a Tmax of 15.6 minutes but is rapidly metabolized, resulting in lower plasma concentrations than its metabolites during steady-state conditions .

Role in Therapeutic Effects vs. Side Effects

  • Hydroxybupropion HCl: Accounts for most of Bupropion’s antidepressant activity via noradrenergic modulation. However, its high convulsive risk necessitates careful dosing .
  • This compound: Contributes less to therapeutic effects but still elevates seizure risk, particularly in overdose scenarios or with ethanol co-ingestion .
  • Erythrohydrobupropion HCl : Minimal role in efficacy or side effects, with the lowest convulsive liability among metabolites .

Clinical Implications

  • Formulation Differences : Sustained-release (SR) formulations of Bupropion HCl reduce seizure incidence compared to immediate-release (IR) by slowing metabolite generation .
  • Monitoring : Plasma concentration monitoring of metabolites is critical in patients with hepatic impairment or those prone to seizures .

Q & A

Q. What validated analytical methods are recommended for quantifying threo-hydroxy bupropion HCl in pharmacokinetic studies?

this compound, a major metabolite of bupropion, is typically quantified using reversed-phase high-performance liquid chromatography (RP-HPLC) . A validated RP-HPLC method employs a C18 column (4.6 × 250 mm, 5 µm) with a mobile phase of buffer and acetonitrile (60:40 v/v) at 1.0 mL/min flow rate and UV detection at 224 nm. This method achieves retention times of ~2.5–4.6 min for bupropion derivatives and demonstrates linearity (2–10 µg/mL) and recovery rates >99% . For simultaneous quantification with other analytes (e.g., naltrexone HCl), dual-wavelength UV-Vis spectrophotometry (200–400 nm) in methanol/HCl mixtures is also reliable, with sensitivity validated via statistical recovery studies .

Q. How should researchers address variability in this compound pharmacokinetics across formulations?

Variability arises from differences in release kinetics (immediate/sustained/extended-release). A randomized six-way crossover study design is recommended, comparing plasma concentrations of this compound and parent bupropion over 0–96 hours post-dose. Key metrics include AUC (area under the curve) and metabolite-to-parent ratios. For example, extended-release (ER) formulations show ~72–79% relative bioavailability compared to immediate-release (IR), but metabolite ratios remain consistent across formulations, suggesting no metabolic saturation in the GI tract .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and chemical splash goggles. Avoid skin/eye contact due to potential irritancy .
  • Ventilation : Use local exhaust systems during high-energy processes (e.g., particle size analysis) .
  • Storage : Preserve in well-closed containers at controlled temperatures to prevent degradation .

Advanced Research Questions

Q. How do cytochrome P450 (CYP) polymorphisms influence this compound metabolism, and how should this be addressed in pharmacogenomic studies?

this compound is primarily metabolized by CYP2B6 . While in vitro studies indicate stereoselective metabolism by human liver microsomes, clinical pharmacogenomic analyses (e.g., SNP genotyping) show no statistically significant correlation between CYP2B6 polymorphisms and PK parameters (e.g., AUC, Cmax). Researchers should include whole-blood genotyping in crossover trials and use multivariate analysis to account for confounding variables like formulation release kinetics .

Q. What experimental strategies resolve contradictions in bioequivalence (BE) studies between different bupropion HCl formulations?

Contradictory BE outcomes (e.g., 150 mg vs. 300 mg ER tablets) are not attributable to metabolic saturation. Instead, focus on:

  • Dissolution testing : Use FDA-guided methods (e.g., USP Apparatus I at 100 rpm, pH 4.0 acetate buffer) to assess release profiles .
  • Population PK modeling : Analyze inter-subject variability in absorption rates and GI transit times .
  • Metabolite monitoring : Ensure consistent AUCmetabolite/AUCparent ratios across formulations to rule out formulation-dependent metabolism .

Q. How can researchers optimize impurity profiling for this compound in stability studies?

  • Reference standards : Use USP-grade bupropion HCl and related compounds (e.g., 1-(3-chlorophenyl)-2-hydroxy-1-propanone) for HPLC calibration .
  • Forced degradation : Expose samples to heat, light, and humidity, then quantify degradation products via RP-HPLC with UV detection at 224 nm. Report impurities >0.1% as per ICH guidelines .

Q. What in vivo experimental designs best elucidate the neuropharmacological effects of this compound?

  • Animal models : Use rodent drug discrimination assays (e.g., two-lever tests) to compare this compound with bupropion and (+)-amphetamine. Measure dose-response curves for locomotor activity and neurotransmitter release .
  • Microdialysis : Monitor real-time dopamine/norepinephrine levels in the prefrontal cortex following metabolite administration .

Methodological Best Practices

  • Statistical validation : Perform recovery studies (spiked samples) and report %RSD for intra/inter-day precision .
  • Ethical compliance : Adhere to NIH preclinical guidelines for animal studies, including detailed reporting of sample sizes, housing conditions, and statistical methods .
  • Data interpretation : Use Bland-Altman plots for bioequivalence comparisons and hierarchical clustering for pharmacogenomic data .

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